N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a complex compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , a methoxybenzamide moiety , and a dimethylphenyl group , contributing to its unique chemical properties. The structural formula can be represented as follows:
Table 1: Key Structural Features
Feature | Description |
---|---|
Thiadiazole Ring | Essential for biological activity |
Methoxybenzamide Moiety | Enhances solubility and bioactivity |
Dimethylphenyl Group | Contributes to interaction with biological targets |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. Thiadiazole derivatives are known for their ability to interact with various biological targets such as enzymes and receptors, making them valuable in the development of new antimicrobial agents .
Anticancer Activity
Research has demonstrated that thiadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds possess IC50 values ranging from 0.28 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines . The specific compound under discussion is expected to show similar or enhanced efficacy due to its structural characteristics.
Table 2: Cytotoxic Effects Against Cancer Cell Lines
The mechanism through which this compound exerts its effects likely involves interaction with key cellular pathways. Thiadiazoles have been shown to inhibit tubulin polymerization, which is critical for cell division in cancer cells . Additionally, they may induce apoptosis in tumor cells through various signaling pathways.
Study on Antimicrobial Efficacy
A study published in Frontiers in Chemistry explored the antibacterial properties of thiadiazole derivatives. The results indicated that compounds similar to this compound showed effective inhibition against strains such as Xanthomonas axonopodis and Escherichia coli at concentrations as low as 10 μg/mL .
Investigation of Anticancer Properties
Another significant study focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The findings revealed that certain derivatives exhibited remarkable antiproliferative activities against prostate (PC3) and breast cancer (MCF-7) cells, reinforcing the potential of compounds like this compound in oncology .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-8-9-14(3)16(10-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXSTVQWEZIACF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.